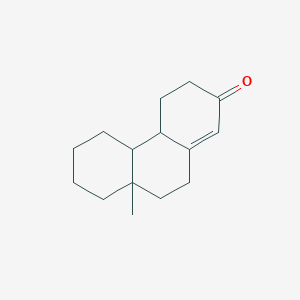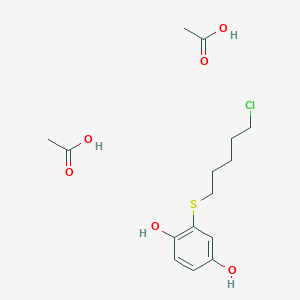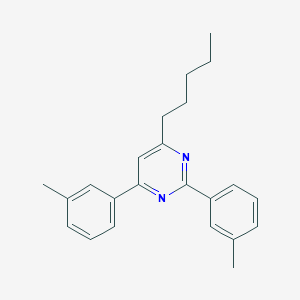
2-(2-Oxopentyl)cycloheptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Oxopentyl)cycloheptan-1-one is an organic compound with a unique structure that includes a cycloheptanone ring substituted with a 2-oxopentyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxopentyl)cycloheptan-1-one can be achieved through several methods. One common approach involves the reaction of cycloheptanone with a suitable 2-oxopentyl precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Oxopentyl)cycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted cycloheptanones, alcohols, and carboxylic acids, depending on the type of reaction and reagents used .
Applications De Recherche Scientifique
2-(2-Oxopentyl)cycloheptan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(2-Oxopentyl)cycloheptan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include metabolic processes and signal transduction mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(2-Oxopentyl)cycloheptan-1-one include:
Cycloheptanone: A simpler ketone with a seven-membered ring.
2-Cyclohepten-1-one: An unsaturated analog with a double bond in the ring.
2-Cyclopenten-1-one: A five-membered ring analog with similar reactivity
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
89506-36-5 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
2-(2-oxopentyl)cycloheptan-1-one |
InChI |
InChI=1S/C12H20O2/c1-2-6-11(13)9-10-7-4-3-5-8-12(10)14/h10H,2-9H2,1H3 |
Clé InChI |
WBSGYIZISVVYAK-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)CC1CCCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[4-(Diethylamino)phenyl]-N-methoxy-N-methylurea](/img/structure/B14393810.png)

![2-[4-(2-Methylphenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14393823.png)

![2,2'-Disulfanediylbis[4-cyclopentyl-6-(hydroxymethyl)phenol]](/img/structure/B14393830.png)


![5-[(Prop-2-yn-1-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14393852.png)
![4-Methyl-6-(pyrazolo[1,5-a]pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14393863.png)
![{3-[(2-Methoxyethoxy)methoxy]prop-1-EN-1-YL}cyclohexane](/img/structure/B14393867.png)
![3-[(3-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14393891.png)

